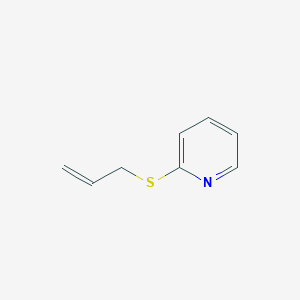

Pyridine,2-(2-propen-1-ylthio)-

Description

The exact mass of the compound 2-(Prop-2-en-1-ylsulfanyl)pyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 100905. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Pyridine,2-(2-propen-1-ylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Pyridine,2-(2-propen-1-ylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-prop-2-enylsulfanylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NS/c1-2-7-10-8-5-3-4-6-9-8/h2-6H,1,7H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQJRMAHIZBHNJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCSC1=CC=CC=N1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40295271 | |

| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65063-38-9 | |

| Record name | NSC100905 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100905 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-(prop-2-en-1-ylsulfanyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40295271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Pyridine,2 2 Propen 1 Ylthio

Classical Synthetic Routes: Reaction Principles and Yield Optimization

Traditional methods for the synthesis of Pyridine (B92270), 2-(2-propen-1-ylthio)- primarily rely on the direct functionalization of a pyridine precursor. These routes are characterized by their straightforward reaction mechanisms and have been refined over time to optimize product yields.

Direct Alkylation of 2-Mercaptopyridine (B119420)

The most common and direct method for synthesizing Pyridine, 2-(2-propen-1-ylthio)- is the S-alkylation of 2-mercaptopyridine, also known as pyridine-2-thiol. This nucleophilic substitution reaction involves the deprotonation of the thiol group to form a thiolate anion, which then acts as a potent nucleophile.

Reaction Principle: The reaction proceeds via an SN2 mechanism. A base is typically employed to deprotonate the thiol group of 2-mercaptopyridine, generating the more nucleophilic pyridin-2-thiolate. This thiolate then attacks the electrophilic carbon of an allyl halide, such as allyl bromide or allyl chloride, displacing the halide and forming the desired thioether bond.

Yield Optimization: The efficiency of this reaction is influenced by several factors. The choice of base and solvent is crucial. Stronger bases like sodium hydride or sodium hydroxide (B78521) ensure complete deprotonation of the thiol, driving the reaction towards the product. Aprotic polar solvents, such as dimethylformamide (DMF) or acetonitrile, are often preferred as they effectively solvate the cation without interfering with the nucleophilic attack of the thiolate. To minimize the oxidative side-reaction where 2-mercaptopyridine dimerizes to 2,2'-dipyridyl disulfide, the reaction can be carried out under an inert atmosphere (e.g., nitrogen or argon). wikipedia.org The addition of a catalytic antioxidant, such as 1,4-diazabicyclo[2.2.2]octane (DABCO), has been shown to be effective in preparing analogous 2-(allylthio)pyrazines, suggesting its utility in this synthesis to inhibit undesirable oxidation and improve yields. nih.govresearchgate.net

A typical procedure involves stirring 2-mercaptopyridine with a suitable base in a solvent, followed by the dropwise addition of the allyl halide at room temperature or slightly elevated temperatures to ensure completion.

| Reagent/Condition | Role/Effect on Yield | Typical Examples |

| Starting Material | Thiol precursor | 2-Mercaptopyridine |

| Alkylating Agent | Provides the allyl group | Allyl bromide, Allyl chloride |

| Base | Deprotonates the thiol | Sodium hydroxide, Potassium carbonate, Sodium hydride |

| Solvent | Reaction medium | Dimethylformamide (DMF), Acetonitrile, Ethanol |

| Catalyst | Inhibits oxidation | 1,4-Diazabicyclo[2.2.2]octane (DABCO) |

| Temperature | Affects reaction rate | Room temperature to 50 °C |

Other Established Precursor Routes to Pyridine Thioethers

While direct alkylation of 2-mercaptopyridine is the most direct route, other established methods for forming thioethers can be adapted for the synthesis of Pyridine, 2-(2-propen-1-ylthio)-. One such approach involves the reaction of an organohalide with a sulfur source like thiourea (B124793). taylorandfrancis.com In this scenario, 2-chloropyridine (B119429) could be reacted with thiourea to form an isothiouronium salt, which upon hydrolysis would yield 2-mercaptopyridine in situ. This can then be alkylated with an allyl halide as described above. However, this is a less direct approach compared to starting with commercially available 2-mercaptopyridine.

Modern and Sustainable Synthetic Approaches

Recent advancements in synthetic chemistry have led to the development of more efficient, environmentally friendly, and versatile methods for the formation of thioethers, which are applicable to the synthesis of Pyridine, 2-(2-propen-1-ylthio)-.

Catalytic Methods in Thioether Formation

Catalysis offers a powerful tool for the synthesis of thioethers, often providing higher selectivity and milder reaction conditions. Palladium-catalyzed reactions, for instance, have been developed for the asymmetric synthesis of allylic thiol derivatives. nih.gov While typically focused on creating chiral centers, the principles can be adapted for this synthesis. A palladium(II) complex could potentially catalyze the rearrangement of a linear O-allyl carbamothioate, derived from 2-hydroxypyridine, to the branched S-allyl thioether. nih.gov

Another catalytic approach involves the use of phase transfer catalysts (PTC). In a biphasic system (e.g., aqueous sodium hydroxide and an organic solvent), a PTC such as a quaternary ammonium (B1175870) salt can facilitate the transfer of the thiolate anion from the aqueous phase to the organic phase, where it reacts with the allyl halide. researchgate.net This method can enhance reaction rates and avoid the need for anhydrous conditions.

| Catalytic Method | Catalyst Example | Principle | Advantages |

| Palladium-Catalyzed Rearrangement | Palladium(II) complexes | Rearrangement of an O-allyl carbamothioate intermediate | Potential for asymmetric synthesis, mild conditions |

| Phase Transfer Catalysis (PTC) | Tetrabutylammonium bromide | Facilitates transfer of thiolate between phases | Mild conditions, no need for anhydrous solvents, potentially faster reaction rates |

Microwave-Assisted and Sonochemical Syntheses

The use of non-conventional energy sources like microwave irradiation and ultrasound has gained significant traction in organic synthesis due to their ability to dramatically reduce reaction times and improve yields. researchgate.netnih.gov

Microwave-Assisted Synthesis: Microwave-assisted organic synthesis (MAOS) utilizes the efficient heating of polar molecules by microwave irradiation to accelerate reactions. researchgate.net The synthesis of Pyridine, 2-(2-propen-1-ylthio)- via direct alkylation can be significantly expedited using this technique. A mixture of 2-mercaptopyridine, an allyl halide, and a base in a suitable solvent can be subjected to microwave irradiation for a few minutes, leading to a rapid and high-yielding conversion to the desired product. nih.govresearchgate.netmdpi.com This method often results in cleaner reactions with fewer byproducts compared to conventional heating. researchgate.net

Sonochemical Synthesis: Sonochemistry utilizes the energy of ultrasound to induce chemical reactions. The phenomenon of acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—generates localized hot spots with extremely high temperatures and pressures, which can enhance reaction rates. tandfonline.com The synthesis of various pyridine derivatives has been successfully achieved using ultrasound irradiation, often leading to excellent yields in shorter reaction times. tandfonline.comresearchgate.netresearchgate.net The alkylation of 2-mercaptopyridine with an allyl halide can be performed under ultrasonic irradiation, providing a green and efficient alternative to traditional methods. nih.govacs.org

| Technique | Principle | Typical Conditions | Advantages |

| Microwave-Assisted Synthesis (MAOS) | Rapid, uniform heating of polar molecules | 2-mercaptopyridine, allyl halide, base in a polar solvent, irradiated for 1-15 minutes | Drastically reduced reaction times, higher yields, cleaner reactions |

| Sonochemical Synthesis | Acoustic cavitation creates localized high energy | 2-mercaptopyridine, allyl halide, base in a solvent, subjected to ultrasound at room temperature | Shorter reaction times, energy efficiency, often milder conditions |

Flow Chemistry and Continuous Synthesis Strategies

Flow chemistry, or continuous flow synthesis, offers a paradigm shift from traditional batch processing. In a flow reactor, reagents are continuously pumped through a tube or channel where the reaction occurs. This methodology provides precise control over reaction parameters such as temperature, pressure, and mixing, leading to improved safety, scalability, and product consistency.

The synthesis of heterocyclic thioethers has been successfully demonstrated using automated flow-through systems. acs.orgacs.org For the synthesis of Pyridine, 2-(2-propen-1-ylthio)-, a solution of 2-mercaptopyridine and a base could be continuously mixed with a stream of allyl bromide in a heated reactor coil. The product would then be collected at the outlet. This approach allows for the safe handling of reagents and the potential for high-throughput synthesis. mdpi.com A study on the automated flow-through synthesis of a library of thioethers included the successful reaction of a heterocyclic thiol with allyl bromide, yielding the product in high purity and yield, demonstrating the feasibility of this approach for the target compound. acs.org

| Parameter | Advantage in Flow Synthesis |

| Heat Transfer | Superior heat exchange allows for rapid heating and cooling, enabling reactions at high temperatures with better control. |

| Mixing | Efficient and reproducible mixing of reagents leads to more consistent product quality. |

| Safety | Small reaction volumes at any given time minimize risks associated with exothermic reactions or hazardous reagents. |

| Scalability | Production can be easily scaled up by running the system for longer periods. |

| Automation | Fully automated systems allow for high-throughput synthesis and library generation. acs.orgacs.org |

Advanced Spectroscopic and Structural Elucidation of Pyridine,2 2 Propen 1 Ylthio

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

One-Dimensional NMR: ¹H, ¹³C, and ¹⁵N (if applicable) Chemical Shift Analysis

¹H NMR Spectroscopy:

The ¹H NMR spectrum provides information on the number of different types of protons and their neighboring atoms. For Pyridine (B92270), 2-(2-propen-1-ylthio)-, the proton signals can be assigned to the pyridine ring and the allyl group. A reported ¹H NMR spectrum in CDCl₃ shows distinct signals for the protons of both moieties. researchgate.net

Allyl Group: The allyl group protons typically appear as a set of multiplets. The methylene (B1212753) protons adjacent to the sulfur atom (S-CH₂) are expected to resonate in the range of 3.5-4.0 ppm. The vinyl protons (-CH=CH₂) will show characteristic splitting patterns, with the internal proton (-CH=) appearing as a multiplet around 5.8-6.2 ppm and the terminal protons (=CH₂) as two distinct multiplets between 5.0-5.4 ppm due to their different chemical environments (cis and trans to the rest of the allyl chain).

Pyridine Ring: The protons on the pyridine ring will exhibit signals in the aromatic region (7.0-8.5 ppm). Due to the substitution at the 2-position, four distinct signals are expected. The proton at the 6-position (adjacent to the nitrogen) is typically the most deshielded and appears at the lowest field. The other protons at positions 3, 4, and 5 will appear at higher fields, with their exact chemical shifts and coupling patterns determined by the electronic effects of the allylthio substituent.

¹³C NMR Spectroscopy:

Allyl Group: The carbon of the methylene group attached to sulfur (S-CH₂) is expected to appear around 30-40 ppm. The sp² carbons of the vinyl group will be found further downfield, with the internal carbon (-CH=) at approximately 130-135 ppm and the terminal carbon (=CH₂) at a higher field, around 115-120 ppm.

Pyridine Ring: The carbon atom directly attached to the sulfur (C2) will be significantly shifted and is expected to be found in the range of 155-165 ppm. The other pyridine carbons will resonate in the aromatic region, typically between 120-150 ppm. The precise shifts are influenced by the electron-donating or -withdrawing nature of the substituent.

¹⁵N NMR Spectroscopy:

¹⁵N NMR spectroscopy can provide valuable information about the electronic environment of the nitrogen atom in the pyridine ring. scispace.comnih.govuni-stuttgart.deresearchgate.net For pyridine and its derivatives, the ¹⁵N chemical shift is sensitive to substitution and protonation. scispace.comnih.govresearchgate.net In Pyridine, 2-(2-propen-1-ylthio)-, the nitrogen atom's chemical shift would be influenced by the electron-donating character of the thioether group. While no specific ¹⁵N NMR data was found for this compound, it is anticipated that the chemical shift would be in the range observed for other 2-substituted pyridines.

Interactive Data Table: Predicted NMR Chemical Shifts (ppm)

| Atom Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| Pyridine Ring | ||

| H-3 | ~7.0-7.2 | ~120-125 |

| H-4 | ~7.4-7.6 | ~135-140 |

| H-5 | ~7.1-7.3 | ~120-125 |

| H-6 | ~8.3-8.5 | ~148-152 |

| C-2 | - | ~158-162 |

| C-3 | - | ~121-124 |

| C-4 | - | ~136-138 |

| C-5 | - | ~123-126 |

| C-6 | - | ~149-151 |

| Allyl Group | ||

| S-CH ₂ | ~3.6-3.8 | ~35-40 |

| -CH = | ~5.9-6.1 | ~132-135 |

| =CH ₂ (trans) | ~5.2-5.4 | ~116-118 |

| =CH ₂ (cis) | ~5.0-5.2 | ~116-118 |

Note: These are predicted values based on typical ranges for similar functional groups and may not represent exact experimental values.

Two-Dimensional NMR: COSY, HSQC, HMBC, and NOESY for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning NMR signals and determining the detailed molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For Pyridine, 2-(2-propen-1-ylthio)-, COSY would show correlations between adjacent protons on the pyridine ring (H-3 with H-4, H-4 with H-5, and H-5 with H-6). It would also confirm the connectivity within the allyl group, showing correlations between the S-CH₂ protons and the -CH= proton, and between the -CH= proton and the terminal =CH₂ protons. researchgate.netyoutube.comyoutube.comsdsu.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals. For example, the proton signal for H-3 would show a cross-peak with the signal for C-3. researchgate.netresearchgate.net

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for connecting different parts of the molecule. For instance, HMBC would show a correlation between the S-CH₂ protons of the allyl group and the C-2 carbon of the pyridine ring, confirming the point of attachment. It would also reveal long-range couplings within the pyridine ring. researchgate.netyoutube.comyoutube.comsdsu.edu

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This can be used to determine the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the allyl group and the protons on the pyridine ring.

Dynamic NMR Studies for Conformational Analysis

The allyl group in Pyridine, 2-(2-propen-1-ylthio)- is not rigid and can rotate around the C-S and C-C single bonds. Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, could provide insights into the conformational dynamics of the molecule. researchgate.netnih.gov By analyzing changes in the line shapes of the NMR signals with temperature, it would be possible to determine the energy barriers for bond rotation and identify the most stable conformers. Such studies have been performed on other substituted pyridines to understand their dynamic behavior. researchgate.net

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is an essential tool for determining the elemental composition of a molecule by providing a highly accurate mass measurement. nih.govnih.govresearchgate.netlibretexts.orgu-pec.fr For Pyridine, 2-(2-propen-1-ylthio)-, HRMS would confirm its molecular formula, C₈H₉NS.

Furthermore, by analyzing the fragmentation pattern in the mass spectrum, the structural components of the molecule can be identified. Common fragmentation pathways for this molecule under electron ionization (EI) would likely involve:

Loss of the allyl group: Cleavage of the S-allyl bond would result in a fragment corresponding to the 2-mercaptopyridine (B119420) radical cation and an allyl radical.

Cleavage within the allyl group: Fragmentation of the allyl chain itself can lead to the loss of smaller fragments.

Rearrangements: Thioether-containing compounds can undergo rearrangements, which would lead to characteristic fragment ions.

Understanding these fragmentation pathways provides corroborating evidence for the proposed structure. libretexts.orglibretexts.orgraco.catpressbooks.pubnih.gov

Vibrational Spectroscopy: Infrared (IR) and Raman for Functional Group Characterization

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. cdnsciencepub.comcdnsciencepub.comnih.govresearchgate.netaps.orgresearchgate.netpw.edu.plnist.gov

Infrared (IR) Spectroscopy: The IR spectrum of Pyridine, 2-(2-propen-1-ylthio)- would be expected to show characteristic absorption bands for:

C=C stretching (alkene): Around 1640-1680 cm⁻¹.

C=C and C=N stretching (pyridine ring): Multiple bands in the 1400-1600 cm⁻¹ region.

C-H stretching (aromatic and vinyl): Above 3000 cm⁻¹.

C-H stretching (aliphatic): Below 3000 cm⁻¹.

C-S stretching: A weaker band in the 600-800 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The C=C and C-S stretching vibrations are often strong in the Raman spectrum. The symmetric ring breathing mode of the pyridine ring would also be a prominent feature. cdnsciencepub.comcdnsciencepub.comaps.org A detailed vibrational analysis, often supported by computational calculations, would allow for a complete assignment of the observed bands to specific molecular motions. nih.govresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Supramolecular Interactions

X-ray crystallography provides the most definitive structural information for crystalline compounds, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and intermolecular interactions.

A study has reported the crystal structure of a 2:1 molecular complex of Pyridine, 2-(2-propen-1-ylthio)- with 1,2,4,5-tetrafluoro-3,6-diiodobenzene. researchgate.netcdnsciencepub.comresearchgate.net This analysis confirmed the S-allyl isomer structure, as opposed to the N-allyl isomer (1-allylpyridine-2(1H)-thione). researchgate.net

Key structural features revealed by the crystallographic data include:

The bond lengths and angles within the pyridine ring are typical for this heterocycle. researchgate.net

The C-S-C bond angle of the thioether linkage is approximately 102.91(7)°. researchgate.net

The allyl group exhibits the expected C=C double bond length of 1.316(3) Å and a C-C single bond length of 1.492(2) Å. researchgate.net

In the co-crystal, a significant halogen bond is observed between the nitrogen atom of the pyridine ring and an iodine atom of the diiodobenzene molecule, with an N···I distance of 2.8628(12) Å. researchgate.netcdnsciencepub.comresearchgate.net

The crystal packing is further stabilized by various intermolecular contacts, with hydrogen-hydrogen interactions being the most dominant. researchgate.netcdnsciencepub.com

This crystallographic study provides unequivocal proof of the molecular structure and offers insights into the supramolecular chemistry of Pyridine, 2-(2-propen-1-ylthio)-.

Asymmetric Unit and Unit Cell Parameters

The determination of a molecule's crystal structure through X-ray crystallography begins with defining the asymmetric unit and the unit cell. The unit cell is the smallest repeating unit in a crystal lattice, and its dimensions (a, b, c) and angles (α, β, γ) are fundamental parameters. The asymmetric unit is the smallest part of the unit cell that can be reproduced by symmetry operations to generate the entire cell.

For a compound like "Pyridine, 2-(2-propen-1-ylthio)-," crystallographic analysis would provide the precise dimensions of its unit cell and identify the number of molecules in the asymmetric unit. For instance, sometimes more than one molecule, potentially with different conformations, can be found in the asymmetric unit. mdpi.com This information is crucial for understanding the packing of molecules in the solid state.

Bond Lengths, Bond Angles, and Torsion Angles Analysis

A detailed crystallographic study would yield precise measurements of all bond lengths, bond angles, and torsion angles within the "Pyridine, 2-(2-propen-1-ylthio)-" molecule. This data provides a definitive three-dimensional picture of the molecule's geometry.

Key parameters to analyze would include:

The C-S-C bond angle of the thioether linkage.

The bond lengths within the pyridine ring, which can indicate the degree of aromaticity. nist.gov

The torsion angles describing the orientation of the 2-propen-1-yl group relative to the pyridine ring.

These structural details are fundamental to understanding the molecule's conformational preferences and its potential interactions with other molecules.

Intermolecular Hydrogen Bonding and π-π Stacking Interactions

In the solid state, molecules are held together by a variety of intermolecular forces. For "Pyridine, 2-(2-propen-1-ylthio)-," two key interactions would be of interest:

Hydrogen Bonding: While the molecule itself does not have strong hydrogen bond donors, weak C-H···N or C-H···S hydrogen bonds could play a role in the crystal packing. The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor.

π-π Stacking Interactions: The electron-rich pyridine ring is capable of engaging in π-π stacking interactions with adjacent pyridine rings. rsc.org The geometry of these interactions (e.g., face-to-face, edge-to-face) would be revealed by crystallographic analysis and are crucial for the stability of the crystal lattice.

Analyses such as Hirshfeld surface analysis can be employed to visualize and quantify these intermolecular contacts within a crystal structure. mdpi.com

Chiroptical Spectroscopy (e.g., CD, ORD) for Enantiomeric Characterization of Chiral Derivatives

"Pyridine, 2-(2-propen-1-ylthio)-" itself is not chiral. However, if a chiral center were introduced into the molecule, for example by modification of the propenyl group, a pair of enantiomers would result. Chiroptical spectroscopy techniques like Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) are essential for characterizing such chiral derivatives.

Circular Dichroism (CD): This technique measures the differential absorption of left and right circularly polarized light. A chiral molecule will produce a characteristic CD spectrum, with positive or negative peaks (Cotton effects) at specific wavelengths. The CD spectra of two enantiomers are mirror images of each other, allowing for their differentiation and the determination of enantiomeric excess.

Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of rotation of plane-polarized light as a function of wavelength. Similar to CD, the ORD curves for a pair of enantiomers are mirror images.

These techniques are invaluable in stereochemical studies, providing information about the absolute configuration and conformational properties of chiral molecules in solution.

Theoretical and Computational Chemistry Studies of Pyridine,2 2 Propen 1 Ylthio

Electronic Structure Calculations: DFT and Ab Initio Approaches

The foundation of understanding the chemical nature of Pyridine (B92270), 2-(2-propen-1-ylthio)- lies in the detailed analysis of its electronic structure. DFT and ab initio calculations are at the forefront of these studies, offering a balance of accuracy and computational efficiency. These methods solve the Schrödinger equation approximately to determine the electron distribution and energy of the molecule.

Optimization of Molecular Geometry and Conformational Minima

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of the atoms, known as the optimized molecular geometry. For a flexible molecule like Pyridine, 2-(2-propen-1-ylthio)-, which contains rotatable single bonds, multiple energy minima corresponding to different conformers may exist.

Theoretical calculations, often using DFT with a basis set like 6-311++G(d,p), are employed to locate these conformational minima. The process involves systematically rotating the bonds—specifically the C-S bond and the C-C bonds of the allyl group—and calculating the energy of each resulting structure. The structures with the lowest energies represent the most stable conformers. Studies on related alkylthiopyridines suggest that the orientation of the thioether linkage relative to the pyridine ring is a critical factor in determining conformational stability. For Pyridine, 2-(2-propen-1-ylthio)-, the key dihedral angles would be C(N)-C(S)-S-C(allyl) and C(S)-S-C(allyl)-C=C. The global minimum is the conformer with the absolute lowest energy, which is the most likely to be observed experimentally under standard conditions.

Below is a hypothetical table of optimized geometric parameters for a stable conformer of Pyridine, 2-(2-propen-1-ylthio)-, as would be predicted by DFT calculations.

| Parameter | Value |

| Bond Lengths (Å) | |

| C-S | 1.785 |

| S-C(allyl) | 1.830 |

| C=C | 1.340 |

| Bond Angles (°) ** | |

| C-S-C | 102.5 |

| N-C-S | 115.0 |

| S-C-C | 110.2 |

| Dihedral Angles (°) ** | |

| N-C-S-C | 178.5 |

| C-S-C-C | 85.0 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT/6-311++G(d,p) calculation.

Frontier Molecular Orbital (FMO) Analysis and Reactivity Indices

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a crucial indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity.

For Pyridine, 2-(2-propen-1-ylthio)-, the HOMO is expected to be localized primarily on the sulfur atom and the allyl group's π-system, reflecting the electron-rich nature of these moieties. The LUMO is likely to be distributed over the electron-deficient pyridine ring. This distribution suggests that the molecule would act as an electron donor in reactions involving the thioallyl group and as an electron acceptor through the pyridine ring.

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated, providing a quantitative measure of the molecule's reactivity.

| Descriptor | Formula | Hypothetical Value | Interpretation |

| HOMO Energy | EHOMO | -6.2 eV | Electron-donating ability |

| LUMO Energy | ELUMO | -0.8 eV | Electron-accepting ability |

| Energy Gap (ΔE) | ELUMO - EHOMO | 5.4 eV | Chemical hardness, stability |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -3.5 eV | Tendency to escape from a system |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | 2.7 eV | Resistance to charge transfer |

| Global Softness (S) | 1 / (2η) | 0.185 eV-1 | Capacity to receive electrons |

| Electrophilicity Index (ω) | μ2 / (2η) | 2.27 eV | Propensity to act as an electrophile |

Note: These values are illustrative and represent typical results from a DFT analysis.

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform. Some atoms are electron-rich (negative partial charge), while others are electron-poor (positive partial charge). Methods like Natural Bond Orbital (NBO) analysis are used to calculate these partial charges. In Pyridine, 2-(2-propen-1-ylthio)-, the nitrogen atom is expected to have a significant negative charge, while the hydrogen atoms and the carbon atom attached to the sulfur will likely be positively charged. The sulfur atom's charge will depend on the balance of its electronegativity and its role as a bridge between the aromatic ring and the allyl group.

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution. It is plotted onto the molecule's electron density surface. Regions of negative potential (typically colored red) indicate areas that are rich in electrons and are susceptible to electrophilic attack. Regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. For this molecule, the MEP map would likely show a negative potential around the pyridine nitrogen atom and a positive potential around the hydrogen atoms of the ring and the allyl group.

Spectroscopic Property Prediction and Validation against Experimental Data

Computational chemistry is an invaluable tool for predicting and interpreting spectroscopic data. By modeling spectroscopic properties, researchers can validate their computational methods against experimental results and gain a deeper understanding of the molecule's structure and electronic transitions.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for structure elucidation. The Gauge-Independent Atomic Orbital (GIAO) method is a widely used computational approach to predict the NMR chemical shifts (δ) of ¹H and ¹³C nuclei. The process involves first optimizing the molecular geometry and then performing a GIAO calculation at the same or a higher level of theory. The calculated isotropic shielding values are then converted to chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

Predicted chemical shifts can help in assigning the signals in an experimental spectrum, especially for complex molecules or where isomers are present. For Pyridine, 2-(2-propen-1-ylthio)-, the predicted ¹³C chemical shifts would differentiate the carbons of the pyridine ring from those of the allyl group. The chemical shift of the carbon atom bonded to sulfur (C-S) would be particularly sensitive to the molecule's conformation.

| Atom | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |

| Pyridine Ring | ||

| C2 (C-S) | 160.5 | - |

| C3 | 121.0 | 7.10 |

| C4 | 136.0 | 7.50 |

| C5 | 120.5 | 6.95 |

| C6 | 149.5 | 8.30 |

| Allyl Group | ||

| -S-C H₂- | 35.0 | 3.80 |

| -CH=C H₂ | 117.0 | 5.10, 5.25 |

| -C H=CH₂ | 134.0 | 5.95 |

Note: The data in this table is illustrative and represents typical values that would be obtained from a GIAO/DFT calculation.

UV-Vis Absorption and Emission Spectra Modeling

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for modeling the electronic absorption spectra (UV-Vis) of molecules. This approach calculates the energies of electronic transitions from the ground state to various excited states. Each calculated transition corresponds to a potential absorption peak, characterized by its wavelength (λmax) and oscillator strength (f), which relates to the peak's intensity.

For Pyridine, 2-(2-propen-1-ylthio)-, TD-DFT calculations would likely predict several electronic transitions. The most significant transitions would be π → π* transitions within the pyridine ring and the allyl group's double bond, as well as n → π* transitions involving the non-bonding electrons of the nitrogen and sulfur atoms. The solvent environment can significantly affect the absorption spectrum, and computational models can account for this using methods like the Polarizable Continuum Model (PCM). Comparing the predicted λmax values with an experimental UV-Vis spectrum helps to confirm the accuracy of the computational model and the understanding of the molecule's electronic structure.

| Transition | Calculated λmax (nm) | Oscillator Strength (f) | Major Contribution |

| S₀ → S₁ | 295 | 0.15 | n → π |

| S₀ → S₂ | 260 | 0.45 | π → π |

| S₀ → S₃ | 225 | 0.30 | π → π* |

Note: The data in this table is illustrative and represents typical results from a TD-DFT calculation in a solvent like ethanol.

Reaction Mechanism Elucidation via Computational Pathways

A primary reaction pathway of interest for Pyridine, 2-(2-propen-1-ylthio)- would be the thio-Claisen rearrangement, a psu.edupsu.edu-sigmatropic shift that is analogous to the more common Claisen rearrangement. Computational methods, particularly Density Functional Theory (DFT), are instrumental in mapping the potential energy surface of such reactions. These studies would identify the structures of reactants, products, and any intermediates or transition states. For related systems, such as allyl vinyl sulfides and allyl phenyl sulfides, DFT calculations have been employed to elucidate the concerted nature of the thio-Claisen rearrangement. psu.eduacs.org These studies often explore the competition between chair-like and boat-like transition states. acs.org A computational investigation for Pyridine, 2-(2-propen-1-ylthio)- would similarly map out these pathways to determine the most energetically favorable route.

Transition State Characterization and Activation Energy Calculations

To understand the kinetics of a potential thio-Claisen rearrangement of Pyridine, 2-(2-propen-1-ylthio)-, the transition state (TS) structure would need to be located and characterized. This is typically achieved using computational methods to find the first-order saddle point on the potential energy surface. Vibrational frequency calculations are then performed to confirm the presence of a single imaginary frequency, which corresponds to the motion along the reaction coordinate.

The activation energy (Ea) is a critical parameter derived from these calculations, representing the energy barrier that must be overcome for the reaction to proceed. It is calculated as the difference in energy between the transition state and the ground state of the reactant. For context, computational studies on other sigmatropic rearrangements have reported a range of activation energies depending on the specific substituents and reaction conditions. psu.eduresearchgate.net Without specific calculations for Pyridine, 2-(2-propen-1-ylthio)-, any stated value would be speculative.

A hypothetical data table for such a study is presented below to illustrate how the findings would be reported.

Table 1: Hypothetical Activation Energies for the Thio-Claisen Rearrangement of Pyridine, 2-(2-propen-1-ylthio)- (Note: The following data is illustrative and not based on actual experimental or computational results.)

| Computational Method | Basis Set | Transition State Conformation | Calculated Activation Energy (kcal/mol) |

|---|---|---|---|

| B3LYP | 6-31G | Chair-like | Data not available |

| B3LYP | 6-31G | Boat-like | Data not available |

| M06-2X | def2-TZVP | Chair-like | Data not available |

| M06-2X | def2-TZVP | Boat-like | Data not available |

Solvent Effects and Implicit Solvation Models

The reaction rate and mechanism can be significantly influenced by the solvent. Computational chemistry accounts for these effects using various models. Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density), are commonly used to simulate the bulk solvent environment by treating it as a continuous dielectric medium. psu.edu These models would be applied to the reactant and transition state structures of Pyridine, 2-(2-propen-1-ylthio)- to calculate the free energy of solvation and assess how solvents of different polarities might affect the activation energy. For some reactions, polar solvents can stabilize charged transition states, thereby accelerating the reaction rate. psu.edu A thorough computational study would evaluate this for the thio-Claisen rearrangement of the title compound.

Non-Covalent Interactions and Supramolecular Assembly Prediction

Non-covalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and packing of molecules in the solid state, which can influence their physical properties. For Pyridine, 2-(2-propen-1-ylthio)-, potential NCIs include hydrogen bonding (if suitable donors are present in the environment), π-π stacking involving the pyridine ring, and C-H···π interactions.

Computational tools like Hirshfeld surface analysis and Quantum Theory of Atoms in Molecules (QTAIM) are used to visualize and quantify these weak interactions. Predicting the supramolecular assembly involves exploring the potential energy landscape of molecular clusters to identify the most stable packing arrangements. While studies exist on the supramolecular chemistry of other pyridine derivatives, thieme-connect.com a specific analysis for Pyridine, 2-(2-propen-1-ylthio)- has not been reported.

Reaction Mechanisms and Reactivity of Pyridine,2 2 Propen 1 Ylthio

Transformations Involving the Pyridine (B92270) Heterocycle

The pyridine ring, an electron-deficient aromatic system, is generally less reactive towards electrophilic attack than benzene. However, the presence of the 2-(allylthio) substituent significantly modulates this reactivity.

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (SEAr) on the pyridine ring is notoriously difficult due to the electron-withdrawing nature of the nitrogen atom, which deactivates the ring towards attack by electrophiles. wikipedia.orgyoutube.com This deactivation is further exacerbated in acidic conditions, common for many SEAr reactions like nitration or sulfonation, as the pyridine nitrogen is readily protonated, creating a positively charged pyridinium (B92312) ion and drastically reducing the ring's nucleophilicity. wikipedia.org

For pyridine itself, electrophilic attack, when forced under harsh conditions, typically occurs at the C-3 position to avoid placing a positive charge on the electronegative nitrogen atom in the resonance intermediates. youtube.com The 2-(allylthio) group, being a sulfur-containing substituent, can exhibit a dual electronic effect. While sulfur is more electronegative than carbon, the lone pairs on the sulfur atom can be donated into the ring through resonance, a +R effect. This potential electron-donating character could activate the ring towards electrophilic substitution, although this effect is often modest.

To enhance the reactivity of pyridine towards electrophilic substitution, one common strategy is the formation of the corresponding N-oxide. wikipedia.orgyoutube.com Oxidation of the pyridine nitrogen to pyridine-N-oxide introduces a formal negative charge on the oxygen and a positive charge on the nitrogen, which through resonance, increases electron density at the C-2, C-4, and C-6 positions, thereby activating the ring for electrophilic attack, often favoring the C-4 position. youtube.comrsc.org The resulting N-oxide can then be reduced back to the substituted pyridine. wikipedia.org

| Reaction Type | Conditions | Major Product Position | Notes |

| Nitration | HNO₃/H₂SO₄ | C-3 (if any) | Extremely low yield due to ring deactivation and protonation. wikipedia.org |

| Sulfonation | Fuming H₂SO₄, high temp. | C-3 | Very low yield. youtube.com |

| Halogenation | Br₂/FeBr₃ | C-3 | Requires harsh conditions. youtube.com |

| Nitration of N-oxide | HNO₃/H₂SO₄ | C-4 | N-oxide activates the ring for electrophilic attack. rsc.org |

Nucleophilic Attack on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic attack, particularly at the C-2 and C-4 positions, where the negative charge of the intermediate can be stabilized by the electronegative nitrogen atom. quora.comyoutube.com The presence of an electron-withdrawing group enhances the ring's electrophilicity and facilitates nucleophilic aromatic substitution (SNAr). youtube.com

In the case of Pyridine, 2-(2-propen-1-ylthio)-, the thioether group at the C-2 position can act as a leaving group in SNAr reactions, especially if the sulfur atom is oxidized to a sulfoxide (B87167) or sulfone, which are much better leaving groups. nih.gov Strong nucleophiles, such as organometallic reagents or amides, can directly attack the pyridine ring. quimicaorganica.org For instance, the Chichibabin reaction, which uses sodium amide (NaNH₂), typically results in amination at the C-2 position. youtube.com

Studies on related 2-halopyridines have shown that they readily react with nucleophiles like arenethiolates to yield the corresponding 2-arylthio-pyridines via an addition-elimination mechanism. rsc.org This suggests that the C-2 position of the pyridine ring in 2-(allylthio)pyridine is a prime site for nucleophilic attack, potentially leading to the displacement of the allylthio group.

Oxidation and Reduction of the Pyridine Nucleus

The nitrogen atom in the pyridine ring is susceptible to oxidation, most commonly forming the corresponding N-oxide with oxidizing agents like hydrogen peroxide or peroxy acids. youtube.com This transformation is often a deliberate synthetic step to activate the pyridine ring for other reactions, as discussed previously. wikipedia.orgyoutube.com

The reduction of the pyridine ring is also a possible transformation, although it typically requires strong reducing agents. Catalytic hydrogenation can reduce the pyridine ring to piperidine, though this often requires high pressures and temperatures. The specific conditions would also likely affect the allyl group of the thioether substituent.

Oxidation-reduction reactions involve the transfer of electrons. youtube.com In the context of the pyridine nucleus, oxidation refers to the loss of electrons (e.g., N-oxide formation), while reduction refers to the gain of electrons (e.g., hydrogenation to piperidine).

Reactivity of the Thioether Linkage

The thioether (sulfide) linkage is another reactive center in Pyridine, 2-(2-propen-1-ylthio)-. It can undergo oxidation at the sulfur atom and cleavage of the carbon-sulfur bonds.

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the thioether can be readily oxidized to a sulfoxide and further to a sulfone. mdpi.com This is a common and synthetically useful transformation. A variety of oxidizing agents can be employed, and the outcome can often be controlled to selectively produce either the sulfoxide or the sulfone. organic-chemistry.orgorganic-chemistry.org

For example, hydrogen peroxide is a common and environmentally friendly oxidant for this purpose. mdpi.com The selectivity for sulfoxide over sulfone can often be achieved by controlling the stoichiometry of the oxidant and the reaction conditions. organic-chemistry.org Other reagents like m-chloroperoxybenzoic acid (m-CPBA) are also effective. researchgate.net The oxidation of the thioether to a sulfoxide or sulfone significantly alters the electronic properties of the substituent. Both sulfoxide and sulfone groups are strongly electron-withdrawing, which would further deactivate the pyridine ring towards electrophilic substitution but activate it for nucleophilic attack. nih.gov

| Oxidizing Agent | Product | Notes |

| Hydrogen Peroxide (1 equiv.) | Pyridine, 2-(2-propen-1-ylsulfinyl)- (Sulfoxide) | Selective oxidation can be achieved. mdpi.comorganic-chemistry.org |

| Hydrogen Peroxide (>2 equiv.) | Pyridine, 2-(2-propen-1-ylsulfonyl)- (Sulfone) | Further oxidation to the sulfone. organic-chemistry.org |

| m-Chloroperoxybenzoic acid (m-CPBA) | Sulfoxide or Sulfone | Stoichiometry dependent. researchgate.net |

| N-Chlorosuccinimide (NCS) | Sulfoxide | Can be a selective method for sulfoxide formation. researchgate.net |

Cleavage Reactions and Thiyl Radical Formation

The carbon-sulfur bonds of the thioether linkage can be cleaved under certain conditions. One important pathway for the cleavage of the allyl-sulfur bond is through the formation of a thiyl radical (RS•). wikipedia.org Thiyl radicals are neutral, free-radical species with the general formula RS•. wikipedia.org They can be generated from thiols (RSH) by hydrogen atom abstraction, and they are known intermediates in various chemical and biological processes. wikipedia.orgcolab.ws

In the context of Pyridine, 2-(2-propen-1-ylthio)-, the formation of a pyridin-2-ylthiyl radical could be initiated by photolysis or by reaction with radical initiators. nih.govresearchgate.net Thiyl radicals are involved in diverse reactions, including addition to double bonds and hydrogen atom transfer. nih.gov The reactivity of thiyl radicals is significant in fields like polymer chemistry and biochemistry, where they can participate in chain transfer reactions. wikipedia.orgcolab.ws The cleavage of the C-S bond can also be promoted by certain reagents or under specific reaction conditions, potentially leading to the formation of 2-mercaptopyridine (B119420) and an allyl-containing fragment.

Coordination Behavior as a Sulfur Donor

While the pyridine nitrogen of Pyridine, 2-(2-propen-1-ylthio)- (also known as 2-allylthiopyridine) is a primary site for metal coordination, the sulfur atom and the allyl group also play crucial roles in its coordination chemistry. Research has shown that 2-allylthiopyridine can act as a π,σ-chelating ligand.

In a notable study, the alternating-current electrochemical synthesis involving an ethanolic solution of 2-allylthiopyridine and copper(II) halides resulted in the formation of copper(I)-halide coordination compounds. nih.gov Specifically, the compounds formed were di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) and its bromo analogue. nih.gov X-ray crystallography revealed that these compounds exist as centrosymmetric dimers, [Cu₂Hal₂(C₈H₉NS)₂]. nih.gov

The coordination environment around the copper(I) ion is a distorted trigonal pyramid. nih.gov The basal plane of this pyramid is composed of the pyridine nitrogen atom, a halide ion, and the η²-allylic carbon-carbon double bond. nih.gov This demonstrates a chelating behavior where the ligand binds to the metal center through both a traditional σ-donation from the pyridine nitrogen and a π-interaction from the allyl group's double bond. nih.gov The sulfur atom itself does not directly coordinate to the copper center in this specific instance but influences the electronic properties and spatial orientation of the ligand.

The isostructural crystals of the chloro and bromo derivatives are built from these dimeric units, which are further linked by C-H···Hal hydrogen bonds and aromatic π-π stacking interactions, forming a three-dimensional network. nih.gov

Table 1: Crystal Data and Structure Refinement for Copper(I)-Halide Complexes of Pyridine, 2-(2-propen-1-ylthio)-

| Parameter | [Cu₂Cl₂(C₈H₉NS)₂] | [Cu₂Br₂(C₈H₉NS)₂] |

|---|---|---|

| Empirical Formula | C₈H₉ClCuNS | C₈H₉BrCuNS |

| Formula Weight | 250.22 | 294.67 |

| Crystal System | Monoclinic | Monoclinic |

| Space Group | P2₁/c | P2₁/c |

| Unit Cell Dimensions | a = 9.333(3) Å, b = 12.011(4) Å, c = 8.525(3) Å, β = 108.89(3)° | a = 9.493(3) Å, b = 12.247(4) Å, c = 8.591(3) Å, β = 108.61(3)° |

| Volume | 903.4(5) ų | 943.5(5) ų |

| Z | 4 | 4 |

Data sourced from a study on copper(I)-halide π,σ-coordination compounds. nih.gov

Reactions of the Propenyl Moiety

The 2-propenyl (allyl) group in Pyridine, 2-(2-propen-1-ylthio)- is a site of significant reactivity, susceptible to a variety of transformations including electrophilic additions, radical cyclizations, and olefin metathesis.

Electrophilic Additions (e.g., Halogenation, Hydroboration)

The electron-rich double bond of the propenyl group readily undergoes electrophilic addition reactions. wikipedia.orglibretexts.orglibretexts.orglumenlearning.com Halogenation is a prime example of this reactivity. The reaction of an alkene with a halogen, such as bromine or chlorine, typically proceeds through a cyclic halonium ion intermediate, leading to an anti-addition product. libretexts.org

In the case of Pyridine, 2-(2-propen-1-ylthio)-, the presence of the neighboring sulfur and pyridine nitrogen atoms can influence the course of the reaction, leading to intramolecular cyclization. For instance, the reaction of 2-allylthiopyridine with iodine results in the formation of 3-iodomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium triiodide. This halocyclization occurs due to the intramolecular attack of the sulfur atom on the intermediate formed after the initial electrophilic attack of iodine on the double bond. A similar reaction with bromine yields a mixture of 3- and 2-bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide.

Radical Cyclization Reactions

The propenyl group is also a suitable substrate for radical cyclization reactions. wikipedia.org These reactions are typically initiated by the formation of a radical, which then adds intramolecularly to the double bond. wikipedia.org In the context of Pyridine, 2-(2-propen-1-ylthio)-, a thiyl radical could be generated, or more commonly, a radical could be formed elsewhere in a molecule containing this moiety.

The general mechanism for radical cyclization involves the attack of a radical on a multiple bond, leading to a cyclized radical intermediate which is then quenched. wikipedia.org For unsaturated systems like 2-allylthiopyridine, the regioselectivity of the cyclization is governed by Baldwin's rules, with 5-exo cyclizations generally being favored over 6-endo cyclizations. wikipedia.org For example, a radical generated on a chain attached to the sulfur atom could cyclize onto the allyl double bond. The specific conditions, such as the radical initiator (e.g., AIBN with tributyltin hydride) and the substrate structure, would determine the outcome of the reaction. mdpi.comprinceton.edu

Olefin Metathesis and Related Transformations

Olefin metathesis is a powerful tool for the formation of new carbon-carbon double bonds, and the terminal alkene of the propenyl group in Pyridine, 2-(2-propen-1-ylthio)- makes it a potential substrate for such reactions. wikipedia.org Common types of olefin metathesis include ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). libretexts.orgbeilstein-journals.org

Cross-metathesis with another olefin, catalyzed by ruthenium-based catalysts like Grubbs' or Schrock's catalysts, could be employed to introduce new functional groups onto the side chain. apexmolecular.comharvard.edu The success of such a reaction would depend on the relative reactivity of the two olefins and the potential for homodimerization. Ring-closing metathesis could be envisioned if another alkene functionality is present in the molecule. The reaction is driven by the formation of a stable cyclic product and the release of a small volatile alkene like ethylene. harvard.edu While specific examples involving Pyridine, 2-(2-propen-1-ylthio)- are not documented in the literature, its structure is amenable to these modern synthetic methodologies.

Multicomponent Reactions Incorporating Pyridine,2-(2-propen-1-ylthio)-

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product that incorporates portions of all the reactants, are highly efficient in generating molecular complexity. mdpi.comnih.govnih.gov Pyridine, 2-(2-propen-1-ylthio)- possesses functional groups that could allow its participation in various MCRs.

For instance, the pyridine nitrogen can act as a basic component in reactions like the Ugi or Passerini reactions. The Ugi four-component reaction (U-4CR) involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. nih.gov While the pyridine nitrogen itself is not a primary amine, its basicity could play a role in catalyzing or participating in related MCRs.

The propenyl group could also be involved in MCRs. For example, in a tandem reaction, an initial transformation of the allyl group could be followed by a cyclization involving the pyridine ring or the sulfur atom. The field of MCRs is vast, and the unique combination of a pyridine ring, a thioether, and an alkene in one molecule presents numerous possibilities for its application in the diversity-oriented synthesis of complex heterocyclic structures. mdpi.comresearchgate.net

Mechanistic Studies Employing Kinetic Isotope Effects and Hammett Plots

The elucidation of reaction mechanisms for transformations involving Pyridine, 2-(2-propen-1-ylthio)- can be significantly aided by physical organic chemistry tools such as kinetic isotope effects (KIEs) and Hammett plots.

A kinetic isotope effect is the change in the rate of a reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org For reactions involving the propenyl group, a deuterium (B1214612) KIE (kH/kD) could be used to probe the transition state of the rate-determining step. For example, in an electrophilic addition where a C-H bond is broken in the rate-determining step, a primary KIE would be observed. youtube.com A secondary KIE could provide information about changes in hybridization at the carbon atoms of the double bond during the reaction. libretexts.org

Hammett plots are used to study the effect of substituents on the reaction rate and can provide insights into the electronic nature of the transition state. rsc.org For Pyridine, 2-(2-propen-1-ylthio)-, one could synthesize a series of derivatives with different substituents on the pyridine ring (e.g., electron-donating or electron-withdrawing groups at the 4- or 5-position). By measuring the rate constants for a particular reaction of these derivatives, a Hammett plot of log(k/k₀) versus the substituent constant (σ) can be constructed. The slope of this plot (the reaction constant, ρ) would indicate the sensitivity of the reaction to electronic effects and whether charge is being built up or dissipated at the pyridine ring in the transition state. rsc.org For instance, a large negative ρ value for a reaction involving the pyridine nitrogen as a nucleophile would suggest the development of positive charge in the transition state. Nonlinear Hammett plots can indicate a change in the rate-determining step or the reaction mechanism across the series of substituents. rsc.org

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| Pyridine, 2-(2-propen-1-ylthio)- |

| 2-Allylthiopyridine |

| Di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) |

| Di-μ-bromido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) |

| 3-Iodomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium triiodide |

| 3-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide |

| 2-Bromomethyl-2,3-dihydrothiazolo[3,2-a]pyridinium bromide |

| 3-(2-Thienyl)propan-1-ol |

Derivatization Strategies and Functionalization of Pyridine,2 2 Propen 1 Ylthio

Modification of the Pyridine (B92270) Ring for Enhanced Chemical Properties

The pyridine ring, being an electron-deficient aromatic system, can be functionalized through various strategies to modulate its electronic and steric properties.

Direct C-H functionalization of pyridines is a powerful tool for introducing new substituents. nih.govnih.gov While the 2-position is already substituted, the remaining C-H bonds at positions 3, 4, 5, and 6 are potential sites for modification. The regioselectivity of these reactions is often influenced by the electronic nature of the substituents already present on the ring and the choice of catalyst. nih.gov For instance, palladium-catalyzed C-H arylation has been demonstrated for pyridines bearing electron-withdrawing groups, leading to functionalization at the 3- and 4-positions. nih.gov The thioether group at the 2-position can influence the regioselectivity of such transformations.

Electrophilic aromatic substitution on the pyridine ring itself is generally challenging due to its electron-deficient nature. wikipedia.orgmasterorganicchemistry.com However, activation of the ring, for example through the formation of an N-oxide, can facilitate electrophilic attack.

Nucleophilic aromatic substitution (SNAr) offers another avenue for pyridine ring modification, particularly for the introduction of nucleophiles at positions activated by electron-withdrawing groups or by the formation of pyridinium (B92312) salts. chemrxiv.orgyoutube.com The reactivity of halopyridines in SNAr reactions is well-established, suggesting that conversion of a C-H bond on the pyridine ring of 2-allylthiopyridine to a halide could be a viable strategy for introducing a range of nucleophiles. youtube.com

Below is a table summarizing potential C-H functionalization reactions applicable to the pyridine ring of 2-allylthiopyridine, based on known pyridine chemistry.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| C-H Arylation | Aryl halide, Pd catalyst, ligand, base | Aryl-substituted 2-allylthiopyridine | nih.gov |

| C-H Borylation | Borylating agent, Ir catalyst | Borylated 2-allylthiopyridine | nih.gov |

| C-H Alkenylation | Alkene, Rh or Ru catalyst | Alkenyl-substituted 2-allylthiopyridine | nih.gov |

Chemical Transformations at the Sulfur Center

The sulfur atom in 2-allylthiopyridine is a key site for chemical manipulation, allowing for the synthesis of sulfonium (B1226848) salts and participation in ligand exchange reactions.

The lone pair of electrons on the sulfur atom allows for its alkylation or arylation to form sulfonium salts. These salts are valuable intermediates in organic synthesis. The reaction typically involves treatment of the sulfide (B99878) with an alkyl halide or other electrophilic species. The resulting sulfonium salt can then be used in various coupling reactions.

The sulfur atom can act as a soft donor and coordinate to various metal centers. This property can be exploited in ligand exchange reactions, where the pyridine-sulfur moiety can act as a bidentate or monodentate ligand. google.com The interaction with metal centers can also facilitate other transformations on the molecule.

The table below outlines representative transformations at the sulfur center.

| Transformation | Reagents | Product Type |

| Oxidation | Oxidizing agent (e.g., m-CPBA) | 2-Allylsulfinylpyridine or 2-Allylsulfonylpyridine |

| S-Alkylation | Alkyl halide (e.g., CH₃I) | S-Alkyl-2-allylthiopyridinium salt |

Exploiting the Propenyl Group for Further Functionalization

The propenyl (allyl) group provides a reactive handle for a variety of chemical transformations, including additions to the double bond and polymerization.

The carbon-carbon double bond of the propenyl group is susceptible to a range of addition reactions. Halogenation, hydrohalogenation, and hydration can introduce new functional groups to the side chain. Furthermore, cycloaddition reactions, such as the Diels-Alder reaction, could potentially involve the propenyl group as a dienophile, although its reactivity would depend on the electronic nature of the diene. libretexts.orgrsc.org The [2+2] cycloaddition is another possibility, which can occur under thermal or photochemical conditions depending on the substrate. youtube.com

The presence of the vinyl group in the propenyl moiety suggests that Pyridine, 2-(2-propen-1-ylthio)- could serve as a monomer in polymerization reactions. Both radical and cationic polymerization mechanisms are conceivable. Radical polymerization can be initiated by thermal or photochemical decomposition of a radical initiator. youtube.com Cationic polymerization of vinyl ethers and related compounds is also a well-established process. rsc.orgrsc.org The resulting polymers would feature a poly(allyl) backbone with pendant 2-thiopyridyl groups, which could have interesting material properties. Free-radical polymerization could also be a viable method for creating block copolymers. nih.gov

The following table summarizes potential reactions involving the propenyl group.

| Reaction Type | Reagents and Conditions | Potential Product | Reference |

| Halogenation | X₂ (e.g., Br₂) | Dihalo-propyl-substituted pyridine | |

| Hydrohalogenation | HX (e.g., HBr) | Halo-propyl-substituted pyridine | |

| Diels-Alder [4+2] Cycloaddition | Diene | Cycloadduct | libretexts.orgnih.gov |

| Radical Polymerization | Radical initiator (e.g., AIBN) | Poly(2-(2-propen-1-ylthio)pyridine) | youtube.commdpi.com |

| Cationic Polymerization | Cationic initiator | Poly(2-(2-propen-1-ylthio)pyridine) | rsc.orgrsc.org |

Synthesis of Advanced Pyridine,2-(2-propen-1-ylthio)- Derivatives with Tuned Electronic Properties

Research into related pyridinophane and dipyrido-phenazine systems has demonstrated that substitution on the pyridine ring provides a reliable method for regulating electronic properties. researchgate.netnih.govrsc.org For instance, the introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) at the 4-position of the pyridine ring can significantly alter the redox potentials of metal complexes without causing major structural changes. nih.gov This principle can be directly extended to 2-allylthiopyridine.

Strategies for Tuning Electronic Properties:

Pyridine Ring Functionalization: The most common strategy involves the electrophilic or nucleophilic substitution on the pyridine ring.

Electron-Withdrawing Groups (EWGs): Introducing groups such as nitro (-NO₂), cyano (-CN), trifluoromethyl (-CF₃), or halides (-Cl, -Br) onto the pyridine ring, typically at the 4- or 6-positions, will lower the energy of the molecule's frontier orbitals. This modification makes the pyridine nitrogen less basic and the sulfur atom less nucleophilic. Such derivatives are expected to have higher redox potentials and can be useful in applications requiring electron-accepting ligands.

Electron-Donating Groups (EDGs): Conversely, the installation of groups like amino (-NH₂), methoxy (B1213986) (-OCH₃), or methyl (-CH₃) increases the electron density on the pyridine ring. This raises the energy of the HOMO, making the molecule a better electron donor. These derivatives would exhibit lower redox potentials and enhanced coordinating ability with metal centers.

Allyl Group Modification: While less common for tuning electronic properties compared to ring substitution, the allyl group can be modified to extend conjugation or introduce inductive effects. For example, creating a more extended π-system by replacing the allyl group with a cinnamyl or other conjugated system would significantly impact the molecule's absorption and emission properties.

The synthesis of these derivatives often involves multi-step processes starting from commercially available substituted pyridinethiols or by direct functionalization of the pre-formed 2-allylthiopyridine, although the latter can be challenging due to the directing effects of the ring nitrogen and the thioether group. Theoretical calculations, such as Density Functional Theory (DFT), are often employed alongside experimental work to predict and rationalize the electronic effects of different substituents. rsc.org

| Derivative Name | Substituent (Position) | Expected Electronic Effect | Potential Application |

| 4-Nitro-2-(2-propen-1-ylthio)pyridine | -NO₂ (4) | Lowers HOMO/LUMO, increases redox potential | Electron-accepting materials, catalysis |

| 4-Amino-2-(2-propen-1-ylthio)pyridine | -NH₂ (4) | Raises HOMO, decreases redox potential | Electron-donating ligands for metal complexes |

| 4-Trifluoromethyl-2-(2-propen-1-ylthio)pyridine | -CF₃ (4) | Strong electron withdrawal, lowers orbital energies | Ligands for electron-poor metal centers |

| 4-Methoxy-2-(2-propen-1-ylthio)pyridine | -OCH₃ (4) | Electron donation, raises orbital energies | Enhanced nucleophilicity, sensor development |

| 2-((E)-3-Phenyl-2-propen-1-ylthio)pyridine | Cinnamyl group | Extended π-conjugation, altered optical properties | Molecular wires, photosensitizers |

Stereocontrolled Derivatization and Chiral Auxiliaries

The allyl group in Pyridine,2-(2-propen-1-ylthio)- presents a key site for stereocontrolled transformations, allowing for the synthesis of chiral derivatives with defined three-dimensional structures. Such chiral thioethers are valuable as ligands in asymmetric catalysis and as building blocks for complex, biologically active molecules. Stereocontrol can be achieved through various strategies, most notably through substrate control, reagent control, or the use of chiral auxiliaries.

A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. researchgate.net After the desired transformation, the auxiliary is removed for potential reuse. In the context of 2-allylthiopyridine, a chiral auxiliary could be attached to the pyridine ring or the sulfur atom could itself become part of a chiral auxiliary system.

Strategies for Stereocontrolled Derivatization:

Asymmetric Functionalization of the Allyl Group: The double bond of the allyl moiety is prochiral and can undergo a variety of stereoselective reactions.

Asymmetric Epoxidation: Using reagents like Sharpless-Katsuki epoxidation catalysts can yield chiral epoxy-thioethers.

Asymmetric Dihydroxylation: Reagents such as AD-mix-α and AD-mix-β can be used to install two hydroxyl groups across the double bond with high enantioselectivity, leading to chiral diols.

Cyclopropanation: Asymmetric cyclopropanation can introduce a chiral cyclopropyl (B3062369) ring into the molecule.

Use of Chiral Auxiliaries:

Pyridine-Based Auxiliaries: Chiral groups, often derived from the chiral pool (e.g., from amino acids or terpenes), can be installed on the pyridine ring. These groups can then direct the approach of reagents to the allyl group. Research on pyridine thiols derived from thiofenchone has shown that such systems can be highly effective ligands in palladium-catalyzed allylic substitution, achieving near-perfect enantioselection (up to 98% ee). acs.orgrug.nl This demonstrates the potential of incorporating chirality directly into the pyridine backbone.

Sulfur-Based Auxiliaries: The thioether itself can be part of a chiral auxiliary framework. For instance, N-acyl-1,3-thiazolidine-2-thiones, derived from amino acids, are well-established chiral auxiliaries where the sulfur atom plays a key role. researchgate.netnih.gov One could envision strategies where the allyl group is attached to a chiral thiazolidinethione precursor, a stereoselective reaction is performed, and then the pyridine moiety is installed.

Metal-Complexed Auxiliaries: In some cases, a chiral ligand can coordinate to a metal center, which in turn coordinates to the 2-allylthiopyridine substrate. The chiral ligand then directs the transformation on the allyl group. Chiral Nickel(II)-BINAP complexes, for example, have been used to catalyze asymmetric aldol (B89426) reactions on related thiazolidine-2-thione systems. nih.gov

The choice of auxiliary and reaction conditions is crucial for achieving high diastereoselectivity or enantioselectivity. The development of these methods relies on a deep understanding of reaction mechanisms and the non-bonding interactions that govern the transition states. nih.gov

| Chiral Auxiliary Type | Example Auxiliary | Target Reaction on Allyl Group | Expected Stereochemical Control |

| Terpene-derived | (-)-Isopinocampheyl group | Asymmetric Hydroboration-Oxidation | High enantiomeric excess (ee) of the resulting alcohol |

| Amino acid-derived (Oxazolidinone) | (4R,5S)-4-methyl-5-phenyloxazolidin-2-one | Asymmetric Alkylation (after modification) | High diastereomeric excess (de) |

| BINAP Ligand | (R)-BINAP with a metal catalyst (e.g., Ni, Pd) | Asymmetric Allylic Alkylation | High enantiomeric excess (ee) |

| Sharpless Ligand | Diethyl tartrate (DET) | Asymmetric Epoxidation | High enantiomeric excess (ee) of the epoxide |

| Thiazolidinethione | (4R)-Phenylthiazolidinethione | Michael Addition | High diastereoselectivity |

Coordination Chemistry and Organometallic Applications of Pyridine,2 2 Propen 1 Ylthio Complexes

Chelation Modes and Ligand Behavior of Pyridine (B92270), 2-(2-propen-1-ylthio)-

The coordination behavior of Pyridine, 2-(2-propen-1-ylthio)- is dictated by the interplay of its pyridine nitrogen, thioether sulfur, and the π-system of the allyl group. This allows for flexible coordination to a single metal center or bridging between multiple metal ions.

Monodentate, Bidentate, and Multidentate Coordination

Pyridine, 2-(2-propen-1-ylthio)- can act as a monodentate ligand, typically through the nitrogen atom of the pyridine ring, which is a common coordination site for many pyridine-based ligands. However, it more commonly functions as a bidentate ligand. In the case of copper(I) halide complexes, the ligand exhibits a chelating behavior, coordinating to the copper ion through both the pyridine nitrogen and the sulfur atom of the thioether group. This N,S-chelation forms a stable five-membered ring, a common and favored arrangement in coordination chemistry.

π-Coordination of the Alkene Moiety

A significant aspect of the ligand behavior of Pyridine, 2-(2-propen-1-ylthio)- is the ability of its terminal alkene (the 2-propen-1-yl group) to participate in coordination. This π-coordination involves the interaction of the electron density of the C=C double bond with vacant orbitals of a metal center. This type of interaction is common for transition metals, particularly those with d-electrons available for back-bonding.

In the synthesized copper(I) chloride and bromide complexes, the allyl group's C=C bond is directly involved in the coordination to the copper ion. elsevierpure.com This results in a η²-coordination mode, where both carbon atoms of the double bond are considered to be bonded to the metal center. This π,σ-chelation, involving both the pyridine nitrogen and the allyl group, leads to a stable coordination environment around the copper(I) ion. The ability of the alkene to coordinate adds a layer of complexity and versatility to the ligand, allowing it to form distinct and stable organometallic structures.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Pyridine, 2-(2-propen-1-ylthio)- typically involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to elucidate their structure and properties.

Transition Metal Complexes (e.g., Pd, Pt, Ru, Rh, Cu, Ag)

The coordination chemistry of Pyridine, 2-(2-propen-1-ylthio)- with transition metals is an area of active research, with a notable example being its complexation with copper(I).

Copper(I) Complexes: The reaction of Pyridine, 2-(2-propen-1-ylthio)- with copper(II) halides in an ethanolic solution via alternating-current electrochemical synthesis has been shown to produce copper(I) complexes. elsevierpure.com Specifically, the compounds di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) and its bromide analogue have been synthesized and characterized by single-crystal X-ray diffraction. elsevierpure.com These complexes are isostructural and feature centrosymmetric [Cu₂Hal₂(C₈H₉NS)₂] dimers. elsevierpure.com The copper(I) ion in these structures exhibits a trigonal–pyramidal coordination environment, being coordinated to the pyridine nitrogen, the allyl C=C bond, and two bridging halide ions. elsevierpure.com

| Compound | Formula | Crystal System | Space Group | Key Structural Feature |

| di-μ-chlorido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) | [Cu₂Cl₂(C₈H₉NS)₂] | Monoclinic | P2₁/c | Centrosymmetric dimer with π,σ-chelating ligand |

| di-μ-bromido-bis({2-[(η-2,3)-(prop-2-en-1-yl)sulfanyl]pyridine-κN}copper(I)) | [Cu₂Br₂(C₈H₉NS)₂] | Monoclinic | P2₁/c | Centrosymmetric dimer with π,σ-chelating ligand |

While specific research on palladium, platinum, ruthenium, rhodium, and silver complexes with Pyridine, 2-(2-propen-1-ylthio)- is not extensively documented in publicly available literature, the coordination behavior of similar pyridyl thioether ligands with these metals suggests potential for complex formation. For instance, palladium(II) and platinum(II) are known to form stable square planar complexes with N,S-chelating ligands. It is plausible that Pyridine, 2-(2-propen-1-ylthio)- could form similar complexes, potentially with the allyl group either remaining non-coordinated or participating in more complex bonding arrangements. Ruthenium and rhodium, with their versatile coordination chemistry, could also form a variety of complexes with this ligand, although specific examples are yet to be reported. Silver(I) is known to form complexes with pyridyl thioethers, often resulting in polymeric structures, suggesting that Pyridine, 2-(2-propen-1-ylthio)- could act as a bridging ligand in silver(I) coordination polymers. nih.govnih.gov

Main Group and Lanthanide/Actinide Complexes

The coordination chemistry of Pyridine, 2-(2-propen-1-ylthio)- with main group elements and lanthanides/actinides is a largely unexplored area. Generally, main group metals have a lower affinity for soft sulfur donors compared to transition metals. alfa-chemistry.com However, the presence of the hard pyridine nitrogen donor could facilitate complexation. The potential for the allyl group to interact with these metals is also an open question.